2,4-Dichlorobenzo[d]oxazole
Overview
Description
2,4-Dichlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzene ring fused with an oxazole ring, with chlorine atoms substituted at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method is the reaction of 2-aminophenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
2,4-Dichlorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Benzoxazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Benzoxazole: The parent compound of 2,4-Dichlorobenzo[d]oxazole, which lacks the chlorine substitutions.
2-Aminobenzoxazole: A derivative with an amino group at the 2 position.
2,4-Dimethylbenzoxazole: A derivative with methyl groups at the 2 and 4 positions.
Uniqueness: this compound is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine substitutions can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2,4-dichloro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTDVHFDIIDIGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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